molecular formula C13H10F5NO4S2 B1454591 1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene CAS No. 1309569-14-9

1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene

Cat. No. B1454591
CAS RN: 1309569-14-9
M. Wt: 403.3 g/mol
InChI Key: OAIYVOHECWCSJD-UHFFFAOYSA-N
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Description

1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene is a nitroaromatic compound with the following molecular formula: C₁₃H₁₀F₅NO₄S₂ . Its molecular weight is approximately 403.3 g/mol . This intriguing molecule combines a nitro group, a sulfoxide functional group, and a pentafluorosulfanyl substituent.


Synthesis Analysis

The synthesis of this compound involves oxidative nucleophilic alkoxylation of nitrobenzenes. Researchers have achieved this by reacting 4-nitro-1-(pentafluorosulfanyl)benzene with t-BuOK (potassium tert-butoxide) in THF (tetrahydrofuran) at low temperatures. The progress of the reaction can be conveniently monitored using ¹⁹F NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (NO₂) and a sulfoxide group (SO) attached. Additionally, the intriguing pentafluorosulfanyl substituent (SF₅) enhances its reactivity and properties .


Chemical Reactions Analysis

This compound exhibits good reactivity in nucleophilic aromatic substitution reactions. The nitro group can be selectively substituted with oxygen or nitrogen nucleophiles, leading to the formation of various substituted aromatic compounds .

Scientific Research Applications

Synthesis and Transformation

1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene, a compound with notable chemical complexity, has been extensively studied for its synthetic and transformation applications. Research highlights include:

  • Vicarious Nucleophilic Substitutions (VNS)

    This compound undergoes VNS reactions in various conditions, leading to the formation of substituted (pentafluorosulfanyl)benzenes and anilines. These processes are key in creating diverse chemical structures for further research and application (Beier, Pastýříková, & Iakobson, 2011).

  • Amination and Alkylation

    Direct amination of this compound has been achieved, resulting in the production of various anilines, which are precursors for the synthesis of benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).

  • Nucleophilic Aromatic Substitution

    The compound can undergo nucleophilic aromatic substitution, leading to novel benzenes with diverse substitution patterns. This process is integral to expanding the chemical diversity of (pentafluorosulfanyl)benzenes (Ajenjo et al., 2016).

  • Hydroxylation

    Hydroxylation of nitro-(pentafluorosulfanyl)benzenes has been achieved, forming phenols that are important intermediates in organic synthesis (Beier & Pastýříková, 2011).

  • Horner–Wadsworth–Emmons Reaction

    The compound can participate in Horner–Wadsworth–Emmons reactions, leading to the synthesis of alkenyl-(pentafluorosulfanyl)benzenes, which are useful for the development of complex organic molecules (Iakobson & Beier, 2012).

  • Davis Reaction

    The compound is a precursor in the Davis reaction to synthesize SF5-containing benzisoxazoles, quinolines, and quinazolines, demonstrating its versatility in heterocyclic chemistry (Beier & Pastýříková, 2013).

  • Synthesis of Indoles and Oxindoles

    It serves as a key intermediate in the synthesis of pentafluorosulfanyl-containing indoles and oxindoles, expanding the scope of compounds in medicinal and organic chemistry (Iakobson, Pošta, & Beier, 2013).

  • Pd-Catalyzed Arylation

    The compound is used in Pd-catalyzed direct arylation, offering a straightforward method to access SF5-containing aryl derivatives (Wang et al., 2013).

Mechanism of Action

The mechanism involves the formation of a deprotonated σH adduct, which is then oxidized to radical intermediates. This facilitates hydrogen atom transfer, enabling nucleophilic substitution reactions .

Future Directions

: Oxidative nucleophilic alkoxylation of nitrobenzenes - Organic Chemistry Frontiers

properties

IUPAC Name

[3-(benzenesulfonylmethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-6-7-13(19(20)21)10(8-12)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIYVOHECWCSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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